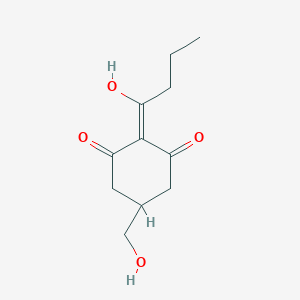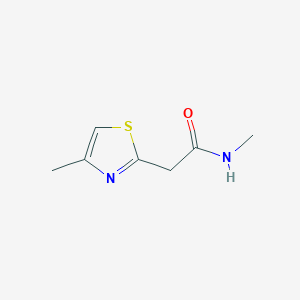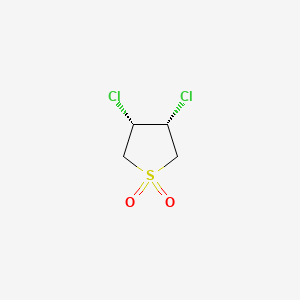
(3R,4S)-3,4-dichlorothiolane 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4S)-3,4-dichlorothiolane 1,1-dioxide, also known as 3,4-Dichlorosulfolane, is a chemical compound with the molecular formula C4H6Cl2O2S and a molecular weight of 189.06 g/mol . This compound is characterized by its two chlorine atoms and a sulfolane ring, making it a unique and interesting subject for various chemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichlorosulfolane typically involves the chlorination of sulfolane. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 3 and 4 positions of the sulfolane ring. The reaction conditions often include the use of chlorine gas and a suitable solvent, such as carbon tetrachloride, at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of 3,4-Dichlorosulfolane can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts may also be employed to enhance the reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dichlorosulfolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfoxides.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfoxides.
Substitution: Various substituted sulfolanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,4-Dichlorosulfolane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mecanismo De Acción
The mechanism of action of 3,4-Dichlorosulfolane involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The specific pathways involved depend on the nature of the target and the conditions of the reaction .
Comparación Con Compuestos Similares
Similar Compounds
Sulfolane: The parent compound of 3,4-Dichlorosulfolane, used as a solvent in various industrial processes.
3,4-Dichlorothiophene: A structurally similar compound with different chemical properties and applications.
Tetrahydrothiophene: Another related compound with a similar ring structure but lacking the chlorine substituents.
Uniqueness
3,4-Dichlorosulfolane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of chlorine atoms enhances its reactivity and makes it a valuable intermediate in organic synthesis .
Propiedades
Número CAS |
3737-42-6 |
|---|---|
Fórmula molecular |
C4H6Cl2O2S |
Peso molecular |
189.06 g/mol |
Nombre IUPAC |
(3R,4S)-3,4-dichlorothiolane 1,1-dioxide |
InChI |
InChI=1S/C4H6Cl2O2S/c5-3-1-9(7,8)2-4(3)6/h3-4H,1-2H2/t3-,4+ |
Clave InChI |
JCUQWSIALJCIEE-ZXZARUISSA-N |
SMILES isomérico |
C1[C@H]([C@H](CS1(=O)=O)Cl)Cl |
SMILES canónico |
C1C(C(CS1(=O)=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


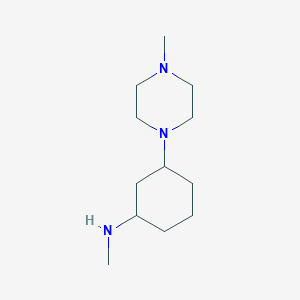
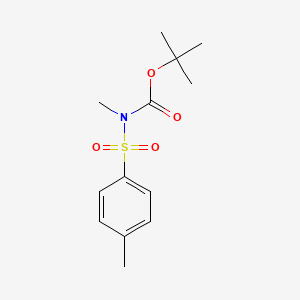
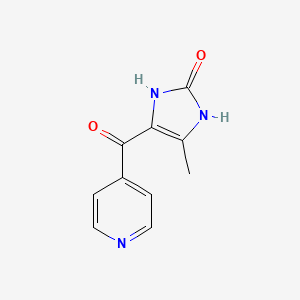
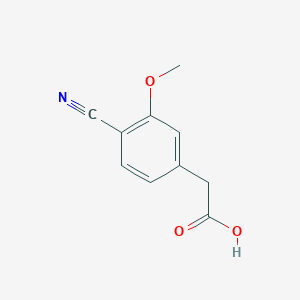
![Acetic acid, [(1-thioxoethyl)thio]-, ethyl ester](/img/structure/B8571506.png)
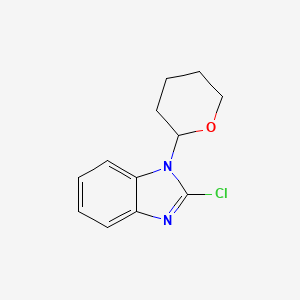
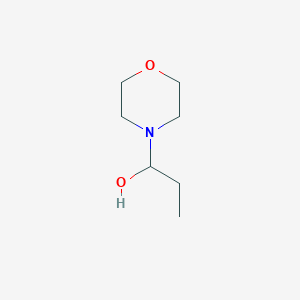
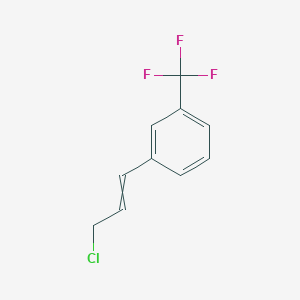
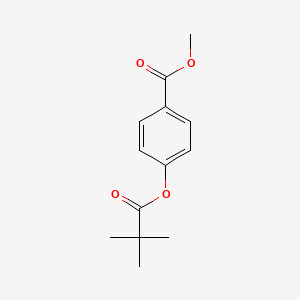
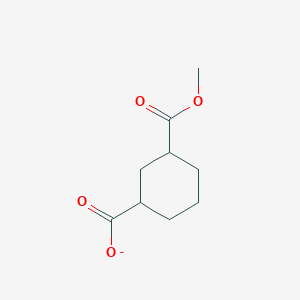
![2-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B8571558.png)

